REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[C:12]([C:15]1[O:16][CH2:17][CH2:18][N:19]=1)([CH3:14])=[CH2:13]>C(N(CC)CC)C>[SiH4:5].[O:16]1[CH2:17][CH2:18][N:19]=[C:15]1[CH:12]([CH3:14])[CH2:13][S:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:6][CH3:7])[O:8][CH3:9]
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
SCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1OCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(150° C., 0.06 torr)
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH4]
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NCC1)C(CSCCC[Si](OC)(OC)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[C:12]([C:15]1[O:16][CH2:17][CH2:18][N:19]=1)([CH3:14])=[CH2:13]>C(N(CC)CC)C>[SiH4:5].[O:16]1[CH2:17][CH2:18][N:19]=[C:15]1[CH:12]([CH3:14])[CH2:13][S:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:6][CH3:7])[O:8][CH3:9]
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
SCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1OCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(150° C., 0.06 torr)
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH4]
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NCC1)C(CSCCC[Si](OC)(OC)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |